molecular formula C20H26ClNO2 B1442728 2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride CAS No. 158550-28-8

2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1442728
CAS No.: 158550-28-8
M. Wt: 347.9 g/mol
InChI Key: OJTHQTZOJMTDIF-UHFFFAOYSA-N
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Description

2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C20H26ClNO2 and a molecular weight of 347.879 g/mol . This compound is characterized by the presence of a piperidine ring, a benzyloxy group, and a phenoxyethyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-2-6-17(7-3-1)16-23-20-11-9-19(10-12-20)22-15-13-18-8-4-5-14-21-18;/h1-3,6-7,9-12,18,21H,4-5,8,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTHQTZOJMTDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(benzyloxy)phenol with 2-chloroethyl piperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyloxy and phenoxyethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(Methoxy)phenoxy]ethyl}piperidine hydrochloride
  • 2-{2-[4-(Ethoxy)phenoxy]ethyl}piperidine hydrochloride
  • 2-{2-[4-(Propoxy)phenoxy]ethyl}piperidine hydrochloride

Uniqueness

2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of biomolecules, making it a valuable tool in various research applications.

Biological Activity

2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with benzyloxy and phenoxyethyl groups. These modifications enhance the compound's binding affinity to various biological targets, influencing its pharmacological properties.

This compound is known to interact with several enzymes and proteins, impacting their activity and function. Notably, it has been shown to interact with cytochrome P450 enzymes, which play critical roles in drug metabolism. The nature of these interactions can lead to either inhibition or activation of enzymatic activity, affecting the metabolic pathways of various substances in biological systems.

The mechanism of action involves the compound's interaction with specific molecular targets, including receptors and enzymes. The presence of the piperidine ring allows for modulation of receptor activity, while the benzyloxy and phenoxyethyl groups enhance binding affinity. This dual functionality contributes to its effects on cellular processes such as apoptosis in cancer cells and modulation of signaling pathways like MAPK/ERK, which are vital for cell proliferation and survival.

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through various mechanisms, including the activation of caspases and modulation of mitochondrial membrane potential. For instance, studies have demonstrated that this compound can significantly reduce cell viability in breast cancer cell lines, with IC50 values indicating potent anticancer activity .

Neuropharmacological Effects

The compound also shows potential neuropharmacological effects by interacting with neurotransmitter systems. It influences dopamine and serotonin pathways, which are critical in treating mood disorders such as depression and anxiety. Binding assays have revealed that it selectively interacts with certain neurotransmitter receptors, suggesting its utility as a therapeutic agent in neuropsychiatric conditions .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity in Cancer Cells : A study demonstrated that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM.
  • Neurotransmitter Modulation : Another study highlighted its role in modulating serotonin receptor activity, showing an increase in serotonin levels in treated neuronal cultures.
  • Enzyme Interaction : Research involving enzyme assays confirmed that the compound acts as a reversible inhibitor for certain cytochrome P450 enzymes, impacting drug metabolism significantly .

Research Findings Summary Table

Study Focus Findings IC50 Value
Cytotoxicity in Cancer CellsInduces apoptosis in MCF-7 cells~15 µM
Neurotransmitter ModulationIncreases serotonin levelsN/A
Enzyme InteractionReversible inhibition of cytochrome P450N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride
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2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride

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